{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
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Overview
Description
{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a complex organic compound that features a pyrazole ring substituted with a methyl group and an isopropyl group, along with a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole can then be alkylated with isopropyl bromide under basic conditions to introduce the isopropyl group. The final step involves the coupling of the pyrazole derivative with 2-phenylethylamine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can be performed on the pyrazole ring or the phenylethylamine moiety, potentially yielding hydrazine derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and isopropyl groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Production of hydrazine derivatives or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Properties
Molecular Formula |
C16H23N3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H23N3/c1-13(2)19-12-16(14(3)18-19)11-17-10-9-15-7-5-4-6-8-15/h4-8,12-13,17H,9-11H2,1-3H3 |
InChI Key |
FAXRLMKJGKEIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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